molecular formula C17H15ClFN5OS B2389067 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 898624-65-2

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2389067
CAS No.: 898624-65-2
M. Wt: 391.85
InChI Key: BNFYEWRUQYVEGU-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound has been investigated as a novel anticancer agent, demonstrating the ability to suppress proliferation and induce apoptosis in various cancer cell lines . Its mechanism of action involves competitively binding to the ATP-binding site of EGFR, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, which are critical for cell survival, growth, and metastasis. The specific structural features, including the 1,2,4-triazole core and the 3-chloro-4-fluorophenyl moiety, contribute to its strong binding affinity and selectivity. Research utilizing this compound is primarily focused on elucidating the role of EGFR-driven oncogenesis and for evaluating the efficacy of targeted therapeutic strategies in preclinical models of non-small cell lung cancer, breast cancer, and other solid tumors. It serves as a valuable chemical probe for exploring resistance mechanisms and for developing next-generation kinase inhibitors.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c18-13-9-12(6-7-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYEWRUQYVEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)acetamide. This intermediate is then reacted with 4-amino-5-benzyl-1,2,4-triazole-3-thiol in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, or cancer cells, ultimately causing their death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

The triazole ring is a common scaffold in bioactive molecules. Key structural analogs and their substituent effects are summarized below:

Compound Name Triazole Substituents Acetamide Substituents Key Properties References
Target Compound 4-amino-5-benzyl N-(3-chloro-4-fluorophenyl) Hypothesized enhanced binding due to Cl/F electron-withdrawing effects -
VUAA-1 4-ethyl-5-pyridin-3-yl N-(4-ethylphenyl) Orco agonist activity; pyridine enhances receptor interaction
OLC-12 4-ethyl-5-(4-pyridinyl) N-(4-isopropylphenyl) Improved channel formation in Orco agonism
2-{[4-allyl-5-(4-methoxybenzyl)...} 4-allyl-5-(4-methoxybenzyl) N-(3-fluorophenyl) Methoxy group increases lipophilicity; allyl may affect metabolic stability
2-((4-amino-5-(furan-2-yl)...) 4-amino-5-(furan-2-yl) Variable aryl groups Anti-exudative activity comparable to diclofenac sodium
7h () 4-(4-chlorophenyl)-5-(p-tolylaminomethyl) - Chlorophenyl enhances antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F in the target compound) may improve receptor binding compared to electron-donating groups (e.g., methoxy in ).
  • Benzyl vs.
Anti-Inflammatory and Anti-Exudative Activity
  • Derivatives with 4-amino-5-(furan-2-yl)-triazole (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 3-chloro-4-fluorophenyl group may further enhance this activity due to increased electrophilicity.
Antimicrobial and Antioxidant Activity
  • N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)...} (KA1–KA15) showed MIC values <50 µg/mL against E. coli, S. aureus, and fungal strains. Electron-withdrawing groups (e.g., nitro, chloro) at ortho or para positions improved efficacy . The target compound’s chloro-fluorophenyl substituent aligns with this trend.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Melting Point Not reported 207.6–274.0°C Not reported
Lipophilicity (LogP) High (benzyl + Cl/F) Moderate (acetyl/nitro groups) High (butylphenyl)
Spectral Data - IR: C=O, C=N peaks; NMR confirms structure -

Insights :

  • The target compound’s chloro-fluorophenyl group likely increases metabolic stability compared to compounds with methoxy or allyl groups .
  • Higher melting points in analogs (e.g., 273°C for compound 18 in ) suggest crystalline stability, a desirable trait for formulation.

Methodological Considerations

  • Structural Analysis : X-ray crystallography (e.g., SHELX ) and spectral techniques (IR, NMR) are critical for confirming triazole-acetamide derivatives’ structures .
  • Biological Assays : Anti-inflammatory activity was assessed via protein denaturation inhibition , while antimicrobial activity used MIC protocols .

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13ClF N5OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the benzyl group and the triazole ring in this compound enhances its interaction with microbial targets. Studies indicate that similar compounds have demonstrated efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of related triazole compounds:

  • Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • Findings : Compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL, indicating strong cytotoxic activity against these cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Its structure allows it to inhibit enzymes involved in critical pathways for microbial survival and cancer cell proliferation.
  • Receptor Binding : The compound may bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Key Features for Activity :
    • Presence of electron-withdrawing groups (e.g., chloro and fluoro substituents) enhances potency.
    • The amino group at position 4 of the triazole ring is essential for maintaining biological activity.
Compound FeatureImpact on Activity
Electron-withdrawing groupsIncreases potency
Amino group at position 4Essential for activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step processes:

  • Step 1: Formation of the triazole core via cyclization reactions using reagents like acetic anhydride and sodium hydride under reflux conditions .
  • Step 2: Introduction of the sulfanyl-acetamide moiety through nucleophilic substitution, requiring inert solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to avoid side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound with >95% purity .
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 for thiol-triazole coupling) and reaction time (12–24 hours) improves efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of key functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic fluorine signals) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 416.08) and fragmentation patterns .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (e.g., C: 52.1%, H: 3.9%) to confirm purity .
  • HPLC: Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water) ensures homogeneity .

Advanced Research Questions

Q. How can computational chemistry tools predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the triazole-sulfanyl moiety in active sites .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability, focusing on hydrogen bonds between the acetamide group and target residues .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing Cl/F groups) with anti-inflammatory IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR Studies: Compare analogs with substitutions at the benzyl (e.g., 4-methyl vs. 4-chloro) or phenyl (3-Cl-4-F vs. 4-ethoxy) positions to isolate activity drivers .
  • Meta-Analysis: Aggregate data from in vitro (e.g., COX-2 inhibition) and in vivo (e.g., rat edema models) studies to identify trends masked by assay variability .
  • Mechanistic Profiling: Use kinase screening panels or proteomics to differentiate off-target effects (e.g., unintended kinase inhibition) .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Profiling:
    • Solubility: Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
    • Permeability: Caco-2 cell monolayers with LC-MS quantification of apical-to-basolateral transport .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC .
  • In Vivo PK Studies: Administer IV/oral doses in rodents, collect plasma samples at intervals (0–24h), and calculate AUC, t₁/₂, and bioavailability .

Data Contradiction Analysis

Q. How should discrepancies in reported anti-inflammatory activity between in vitro and in vivo models be addressed?

Methodological Answer:

  • Dose-Response Calibration: Reconcile in vitro IC₅₀ values (e.g., 10 μM) with in vivo effective doses (e.g., 50 mg/kg) using allometric scaling .
  • Metabolite Screening: Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS in plasma/tissue homogenates .
  • Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs (e.g., inflamed paw tissue) .

Structural and Functional Insights

Q. What role do the chlorine and fluorine substituents play in modulating activity?

Methodological Answer:

  • Electron Effects: The 3-Cl-4-F groups enhance electrophilicity, improving target binding (e.g., ΔG = −8.2 kcal/mol in docking studies) .
  • Hydrophobic Interactions: Fluorine’s lipophilicity (π = +0.14) increases membrane permeability, validated via logP measurements (experimental: 2.8 vs. calculated: 2.6) .
  • Toxicity Screening: Compare hepatotoxicity (ALT/AST levels) of Cl/F analogs vs. non-halogenated derivatives in rodent models .

Experimental Design Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents decomposition
SolventDMF/THFEnhances solubility
Reaction Time12–24 hoursMaximizes conversion
Purification MethodSilica chromatography>95% purity

Q. Table 2. Structural-Activity Relationship (SAR) Trends

Substituent ModificationObserved Biological EffectMechanism HypothesisReference
Benzyl → CyclohexylReduced anti-inflammatory activitySteric hindrance
4-F → 4-OCH₃Improved solubility, lower potencyAltered H-bonding
Sulfanyl → SulfonylLoss of enzyme inhibitionDisrupted binding motif

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